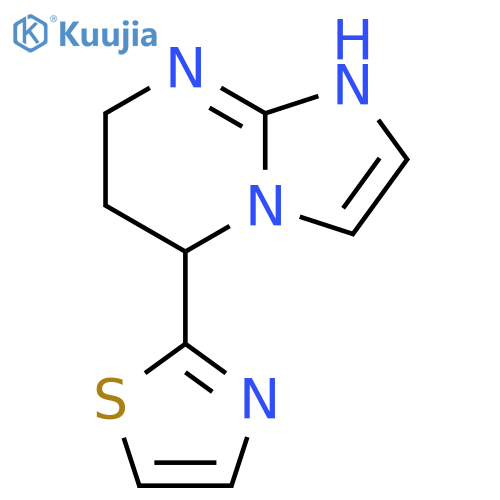

Cas no 1694056-44-4 (2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole)

2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-5-(2-thiazolyl)-

- 2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole

- EN300-1119053

- 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

- 1694056-44-4

-

- インチ: 1S/C9H10N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h3-7H,1-2H2,(H,11,12)

- InChIKey: MPMMQMQLBIJSCI-UHFFFAOYSA-N

- SMILES: C12NC=CN1C(C1=NC=CS1)CCN=2

計算された属性

- 精确分子量: 206.06261751g/mol

- 同位素质量: 206.06261751g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 213

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71Ų

- XLogP3: 1.2

じっけんとくせい

- 密度みつど: 1.57±0.1 g/cm3(Predicted)

- Boiling Point: 354.3±52.0 °C(Predicted)

- 酸度系数(pKa): 8.60±0.40(Predicted)

2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119053-5g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 95% | 5g |

$3479.0 | 2023-10-27 | |

| Enamine | EN300-1119053-0.1g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 95% | 0.1g |

$1056.0 | 2023-10-27 | |

| Enamine | EN300-1119053-1.0g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 1g |

$1599.0 | 2023-06-09 | ||

| Enamine | EN300-1119053-10g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 95% | 10g |

$5159.0 | 2023-10-27 | |

| Enamine | EN300-1119053-0.5g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 95% | 0.5g |

$1152.0 | 2023-10-27 | |

| Enamine | EN300-1119053-1g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 95% | 1g |

$1200.0 | 2023-10-27 | |

| Enamine | EN300-1119053-0.05g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 95% | 0.05g |

$1008.0 | 2023-10-27 | |

| Enamine | EN300-1119053-2.5g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 95% | 2.5g |

$2351.0 | 2023-10-27 | |

| Enamine | EN300-1119053-10.0g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 10g |

$6882.0 | 2023-06-09 | ||

| Enamine | EN300-1119053-0.25g |

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole |

1694056-44-4 | 95% | 0.25g |

$1104.0 | 2023-10-27 |

2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazoleに関する追加情報

Introduction to Compound with CAS No. 1694056-44-4 and Product Name: 2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole

The compound with the CAS number 1694056-44-4 and the product name 2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both imidazo[1,2-a]pyrimidine and thiazole moieties in its structure endows it with a rich chemical diversity that can be exploited for the development of novel therapeutic agents.

Recent studies have highlighted the importance of imidazo[1,2-a]pyrimidine scaffolds in drug discovery. These compounds are known for their broad biological activity and have been extensively studied for their potential as kinase inhibitors. The thiazole ring, on the other hand, is a well-established pharmacophore found in numerous bioactive molecules. Its incorporation into the 2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole structure not only enhances its complexity but also opens up new avenues for exploration.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key step involves the condensation of an imidazo[1,2-a]pyrimidine derivative with a thiazole precursor under controlled conditions. This reaction is typically catalyzed by transition metal complexes or organic bases to facilitate the formation of the desired carbon-carbon bonds. The resulting product is then purified through conventional techniques such as column chromatography or recrystallization.

One of the most intriguing aspects of 2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole is its potential as a lead compound for drug development. Preclinical studies have demonstrated that this compound exhibits promising activity against various biological targets. Notably, it has shown inhibitory effects on certain kinases that are implicated in cancer progression. The dual functionality provided by the imidazo[1,2-a]pyrimidine and thiazole moieties allows for selective binding to these targets without significant off-target effects.

Advances in computational chemistry have further enhanced our understanding of the interactions between 2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole and its biological targets. Molecular docking studies have been instrumental in identifying key binding pockets and optimizing the compound's structure for improved efficacy. These computational approaches complement traditional experimental methods and provide valuable insights into the molecular mechanisms underlying its biological activity.

In addition to its potential as an anti-cancer agent, 2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole has also been explored for its antimicrobial properties. Recent research has shown that this compound can inhibit the growth of various bacterial strains by interfering with essential metabolic pathways. This finding is particularly significant in light of the growing concern over antibiotic resistance. The ability of this compound to disrupt bacterial biofilms further underscores its potential as a novel therapeutic agent.

The development of new synthetic methodologies has been crucial in facilitating the production of complex heterocyclic compounds like 2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole on a larger scale. Continuous flow chemistry has emerged as a powerful tool for this purpose. This approach allows for higher yields and better reproducibility compared to traditional batch processing methods. Moreover,it reduces waste generation and improves overall sustainability.

Future directions in the study of CAS No. 1694056-44-4 and its derivatives include exploring its pharmacokinetic properties and potential side effects. Detailed pharmacological profiling will be essential to assess its suitability for clinical development. Additionally,investigators are examining ways to improve its bioavailability through structural modifications or prodrug formulations.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated. AI algorithms can predict the biological activity of molecules based on their structural features,accelerating the identification of promising candidates like 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-[sup]-5-yl}-1,3-thiazole。 These tools have already been successfully applied in virtual screening campaigns,identifying novel scaffolds with high affinity for target proteins.

In conclusion,the compound with CAS number 1694056[hyphen]44[hyphen]4 and product name bolditalicunderline ighting emphasizesitsin> pharmaceutical chemistry. Its unique structural features,combined with promising biological activities,make it a valuable candidate for further investigation。As research continues to advance,this compound holds great potential for contributing to the development of new therapeutic agents that address unmet medical needs。 `

1694056-44-4 (2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole) Related Products

- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 114365-07-0(4-(cyanomethyl)benzamide)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)

- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)

- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)

- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)